5-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds
Scientific Research Applications
5-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Research: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
Target of Action
Similar compounds have been found to target various receptors and enzymes, contributing to their diverse biological activities .
Mode of Action
This interaction often involves the formation of bonds between the compound and its target, altering the target’s structure and subsequently its activity .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The pharmacokinetic properties of a compound greatly influence its bioavailability, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
The effects of similar compounds range from antiviral, anti-inflammatory, and anticancer activities to antioxidant, antimicrobial, and antidiabetic effects .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions starting from commercially available precursors.
Furan Ring Introduction: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.
Thiophene Ring Formation: The thiophene ring is formed through cyclization reactions involving sulfur-containing reagents.
Final Coupling and Chlorination: The final step involves coupling the pyridine-furan intermediate with the thiophene ring, followed by chlorination to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing oxygen or other functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide: Known for its unique combination of heterocyclic rings.
5-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
5-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-sulfonamide: Contains a sulfonamide group, offering different chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-chloro-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-14-4-3-13(21-14)15(19)18-9-10-5-6-17-11(8-10)12-2-1-7-20-12/h1-8H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWXVAWAMAHIJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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